molecular formula C14H15ClN8OS B12186706 1-(2-chloro-9H-purin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

1-(2-chloro-9H-purin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

Cat. No.: B12186706
M. Wt: 378.8 g/mol
InChI Key: FCFDPWYVSHUVJK-UHFFFAOYSA-N
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Description

1-(2-chloro-9H-purin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a synthetic organic compound. It belongs to the class of purine derivatives, which are known for their wide range of biological activities. This compound is of interest in various fields such as medicinal chemistry, pharmacology, and industrial chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-9H-purin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or its derivatives.

    Chlorination: The purine core is then chlorinated using reagents like thionyl chloride or phosphorus oxychloride.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized separately through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids.

    Coupling Reactions: The chlorinated purine core is coupled with the thiadiazole ring under basic conditions to form the desired compound.

    Final Modifications: The piperidine ring is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-9H-purin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the chloro group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-9H-purin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.

    Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chloro-9H-purin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide: can be compared with other purine derivatives such as:

Uniqueness

  • Structural Features : The presence of the thiadiazole ring and the specific substitution pattern make this compound unique.
  • Biological Activity : Its unique structure may confer distinct biological activities compared to other purine derivatives.

Properties

Molecular Formula

C14H15ClN8OS

Molecular Weight

378.8 g/mol

IUPAC Name

1-(2-chloro-7H-purin-6-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C14H15ClN8OS/c1-7-21-22-14(25-7)20-12(24)8-3-2-4-23(5-8)11-9-10(17-6-16-9)18-13(15)19-11/h6,8H,2-5H2,1H3,(H,20,22,24)(H,16,17,18,19)

InChI Key

FCFDPWYVSHUVJK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NC(=NC4=C3NC=N4)Cl

Origin of Product

United States

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